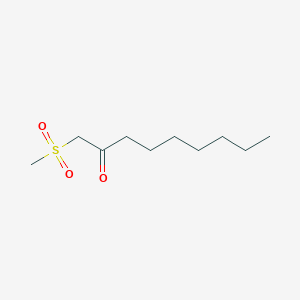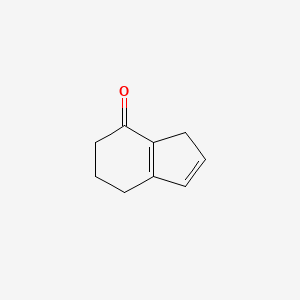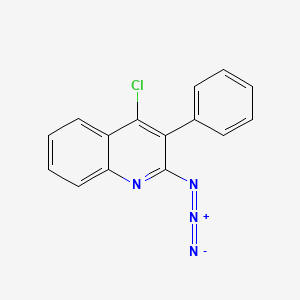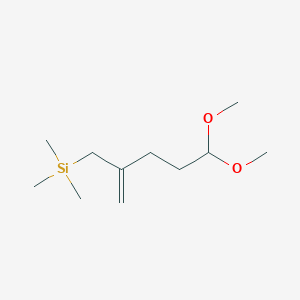
(5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane: is an organosilicon compound characterized by the presence of both methoxy and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethoxy-2-pentyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the methylidene group, converting it to a single bond and forming a saturated compound.
Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a precursor for the synthesis of catalysts in organic reactions.
Material Science: It can be used in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.
Industry:
Coatings and Sealants: The compound can be used in the formulation of coatings and sealants due to its hydrophobic properties.
Adhesives: It can be incorporated into adhesive formulations to enhance their performance.
Mechanism of Action
The mechanism of action of (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can interact with nucleophilic sites, while the methoxy groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and stability in different environments.
Comparison with Similar Compounds
- (5,5-Dimethoxy-1-pentyn-1-yl)trimethylsilane
- (5,5-Dimethoxy-2-nitrobenzyl alcohol)
- (2,5-Dimethoxy-4-methylamphetamine)
Comparison:
- Structural Differences: While these compounds share some functional groups, their overall structures and properties can vary significantly.
- Reactivity: The presence of different functional groups can influence the reactivity and applications of these compounds.
- Applications: Each compound has unique applications based on its structure and properties, making (5,5-Dimethoxy-2-methylidenepentyl)(trimethyl)silane distinct in its potential uses.
Properties
CAS No. |
105941-69-3 |
|---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
(5,5-dimethoxy-2-methylidenepentyl)-trimethylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-10(9-14(4,5)6)7-8-11(12-2)13-3/h11H,1,7-9H2,2-6H3 |
InChI Key |
ZTHWMQPILWUTTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC(=C)C[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
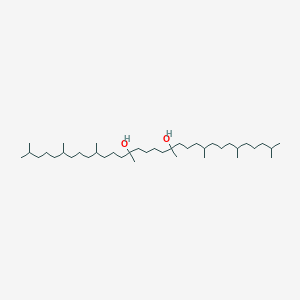
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B14317453.png)
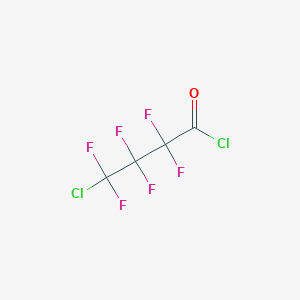



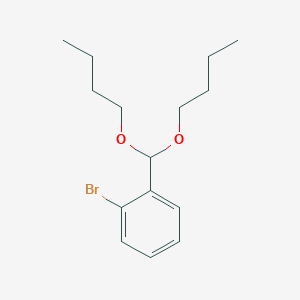
![3,3-Bis{[(naphthalen-1-yl)oxy]methyl}oxetane](/img/structure/B14317488.png)
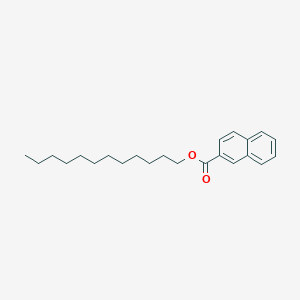
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
